4-Chlorohexanoyl Chloride
Overview
Description
4-Chlorohexanoyl Chloride is a chemical compound with the molecular formula C6H10Cl2O and a molecular weight of 169.05 . It is a highly reactive compound that belongs to the family of organochlorine compounds.
Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, ten hydrogen atoms, two chlorine atoms, and one oxygen atom . The IUPAC name for this compound is this compound .Scientific Research Applications
Impurity Analysis in Chemical Synthesis
4-Chlorohexanoyl chloride is notable for its role in the synthesis of pharmaceutical intermediates and specialty chemicals. Tang et al. (2010) developed a method using gas chromatography with flame ionization detection (GC-FID) for analyzing impurities in 5-chlorovaleroyl chloride (5-CVC), which includes this compound. This method is essential for ensuring the quality and purity of the final pharmaceutical products, as impurities can significantly impact their safety and efficacy (Tang, Kim, Miller, & Lloyd, 2010).
Catalysis and Organic Synthesis
This compound plays a crucial role in various catalytic and organic synthesis processes. For example, Hutchins and Markowitz (1980) explored its utility in selective reduction reactions, demonstrating its effectiveness in transforming acid chlorides to aldehydes under certain conditions. This research highlights the potential of this compound in facilitating specific chemical transformations, which is valuable in the field of synthetic organic chemistry (Hutchins & Markowitz, 1980).
Environmental Applications
In environmental science, this compound has been studied for its role in the degradation of pollutants. Zhang et al. (2021) investigated the electrochemical-driven nanoparticulate catalysis for the dechlorination of organic chlorides, including compounds related to this compound. This research is significant for developing new methods for the efficient removal of chlorinated environmental pollutants from water, which has profound implications for environmental protection and human health (Zhang et al., 2021).
Photoelectrochemical Sensing
The application of this compound in photoelectrochemical sensing is another area of interest. Yan et al. (2019) developed a sensitive photoelectrochemical sensor based on the heterojunction between a BiPO4 nanocrystal and a BiOCl nanosheet for detecting 4-Chlorophenol, a compound closely related to this compound. This work provides insights into the use of heterojunction materials in photoelectrochemical sensors, which can be a valuable tool for monitoring toxic chlorinated organic pollutants (Yan et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chlorohexanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMAMSOFICKDPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.